molecular formula C16H12ClF2NO B2998612 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol CAS No. 860650-07-3

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol

Cat. No.: B2998612
CAS No.: 860650-07-3
M. Wt: 307.72
InChI Key: QREZQAIEYAIZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is a useful research compound. Its molecular formula is C16H12ClF2NO and its molecular weight is 307.72. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Synthesis

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is an example of chiral alcohols which are crucial intermediates in organic synthesis. A practical enzymatic process has been developed for the synthesis of similar chiral alcohols, utilizing ketoreductase (KRED) for the bioreduction of ketones to their corresponding chiral alcohols. This process demonstrates high conversion and enantioselectivity, offering an environmentally friendly and efficient method for producing such compounds (Guo et al., 2017).

Optical Resolution

The optical resolution of racemic compounds is a key step in the preparation of enantiomerically pure substances. Techniques such as lipase-catalyzed enantioselective acetylation have been applied to similar compounds, achieving high enantioselectivity and providing a method for separating and synthesizing enantiomerically enriched alcohols (Kato et al., 1995).

Coordination Chemistry

Compounds containing fluorine atoms, similar to this compound, often exhibit unique reactivity and coordination properties. Studies have explored the coordination chemistry of such compounds, revealing complex structures and interactions that could be useful in designing new materials or catalysts (Tikhonova et al., 2009).

Synthesis of Liquid Crystalline Polysiloxanes

Fluorinated monomers, derived from similar chiral alcohols, have been synthesized and used in the production of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties and are influenced by the nature of the mesogenic core, indicating potential applications in advanced materials science (Bracon et al., 2000).

Biotransformation

Biotransformation using microbial cells offers a sustainable method for the synthesis of chiral intermediates. Strains capable of catalyzing the asymmetric reduction of ketones to chiral alcohols, similar to this compound, have been isolated, demonstrating high enantioselectivity and providing an efficient route for the production of pharmaceutical intermediates (Miao et al., 2019).

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREZQAIEYAIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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